molecular formula C15H13BrO2 B1438328 2-Bromo-1-(4-phenoxyphenyl)propan-1-one CAS No. 92434-62-3

2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Cat. No.: B1438328
CAS No.: 92434-62-3
M. Wt: 305.17 g/mol
InChI Key: GREFNWJIXOAHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom and a phenoxyphenyl group attached to a propanone backbone. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one typically involves the bromination of 1-(4-phenoxyphenyl)propan-1-one. One common method is the reaction of 1-(4-phenoxyphenyl)propan-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-phenoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-phenoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenoxyphenyl group may interact with hydrophobic regions of proteins or membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is unique due to the presence of both a bromine atom and a phenoxyphenyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research and industry .

Biological Activity

2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H15BrO
  • Molecular Weight : 305.17 g/mol
  • CAS Number : 28179-33-1

The structure consists of a propanone backbone with a bromine atom at the second carbon and a phenoxy group attached to the first carbon. This unique configuration allows for various interactions with biological targets, enhancing its utility in drug development.

Mechanisms of Biological Activity

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
  • Hydrophobic Interactions : The presence of the phenoxy group facilitates hydrophobic interactions with protein structures, which can disrupt normal cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzyme activities, leading to potential applications in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have been noted in various studies. Although specific data on its efficacy against different pathogens is limited, its structural analogs have demonstrated significant antimicrobial effects. The compound's ability to disrupt cellular processes in bacteria suggests a similar potential for antimicrobial activity.

Anticancer Activity

Significant interest surrounds the anticancer properties of this compound. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)23 - 33Inhibition of tubulin polymerization
HeLa (Cervical)Not specifiedInduction of apoptosis
A549 (Lung)Not specifiedDisruption of microtubule dynamics

These findings suggest that this compound may act similarly to known antitumor agents by targeting tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of related compounds in the MCF-7 breast cancer cell line. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like combretastatin A4 (CA-4), which is known for its efficacy against various cancers .

Stability and Pharmacokinetics

Research into the stability of similar compounds has shown promising results regarding their pharmacokinetics. For instance, compounds with similar phenolic structures displayed favorable half-lives in physiological conditions, suggesting potential for further development as therapeutic agents .

Properties

IUPAC Name

2-bromo-1-(4-phenoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREFNWJIXOAHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.